Product packaging for 2-(4-Phenoxyphenoxy)ethanamine(Cat. No.:CAS No. 72490-14-3)

2-(4-Phenoxyphenoxy)ethanamine

Cat. No.: B3023596
CAS No.: 72490-14-3
M. Wt: 229.27 g/mol
InChI Key: FBLANPWAVFBRNS-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenoxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B3023596 2-(4-Phenoxyphenoxy)ethanamine CAS No. 72490-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLANPWAVFBRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452640
Record name 2-(4-phenoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72490-14-3
Record name 2-(4-phenoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Compound Within Relevant Chemical Classes

2-(4-Phenoxyphenoxy)ethanamine is an organic compound that can be classified into several key chemical groups. Structurally, it is an amine, containing a primary amine group (-NH2) attached to an ethyl chain. bldpharm.com This ethylamine (B1201723) group is, in turn, linked to a phenoxy group, which is an oxygen atom connected to a phenyl ring. This entire structure is then attached to another phenoxy group, forming a diaryl ether linkage. bldpharm.comresearchgate.net Therefore, the compound can be described as a diaryl ether, an aromatic ether, and a primary amine. bldpharm.comnih.gov

The core structure consists of a 4-phenoxyphenol (B1666991) moiety functionalized with an ethylamine group. nih.gov This arrangement of aromatic rings connected by an ether linkage is a common scaffold in various biologically active molecules. researchgate.net The presence of the primary amine group provides a site for further chemical modifications and interactions with biological targets. ontosight.ai

Interactive Data Table: Chemical Classification of this compound

FeatureClassification
Functional GroupsPrimary Amine, Ether
BackboneDiaryl Ether
Overall ClassAromatic Amine

Overview of Research Significance in Life Sciences and Pharmacology

Established Synthetic Pathways for this compound

The construction of this compound is typically achieved through multi-step synthetic routes that allow for the precise assembly of the molecular framework. These pathways often involve the initial synthesis of a core intermediate, which is then further functionalized to yield the final amine product.

Multi-Step Synthetic Routes and Reaction Sequences

A common strategy for synthesizing this compound involves the use of 4-phenoxyphenol (B1666991) as a key starting material. chemicalbook.comnih.gov This precursor can be synthesized through various methods, including the reaction of p-benzoquinone with phenylboronic acid in the presence of a copper ferrite (B1171679) catalyst. chemicalbook.com Another approach involves the diazotization of a corresponding aniline (B41778), followed by decomposition of the diazonium salt. google.com

Once 4-phenoxyphenol is obtained, a two-carbon unit with a terminal nitrogen or a precursor to a nitrogen-containing group is introduced. This is often accomplished through an etherification reaction. For instance, 4-phenoxyphenol can be reacted with a 2-haloethylamine derivative or a protected 2-haloethanol, followed by conversion of the hydroxyl group to an amine.

A representative multi-step synthesis might proceed as follows:

Etherification: 4-Phenoxyphenol is reacted with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, under basic conditions to form 2-(4-phenoxyphenoxy)ethanol.

Conversion to an Amine: The resulting alcohol is then converted to the target ethanamine. This can be achieved through several methods, including conversion to an alkyl halide followed by reaction with ammonia (B1221849) or a protected amine equivalent, or via a Mitsunobu reaction with a nitrogen nucleophile.

The synthesis of related structures, such as those used in the development of immunoassays for the insect growth regulator fenoxycarb, highlights the versatility of these multi-step approaches. acs.org These syntheses often begin with a core structure that is systematically modified to introduce desired functionalities. acs.org

Key Reagents and Conditions for Ethanamine Moiety Formation

The introduction of the ethanamine moiety is a crucial step in the synthesis of this compound. Several methods are available for this transformation, each with its own set of reagents and reaction conditions. libretexts.org

One common approach is the reductive amination of a corresponding aldehyde or ketone. While not directly applicable to the synthesis from 4-phenoxyphenol, it is a valuable method for creating substituted ethanamines.

A more direct route involves the alkylation of ammonia or an amine with a suitable electrophile. For example, 2-(4-phenoxyphenoxy)ethyl bromide can be reacted with ammonia to yield the primary amine. prepchem.com However, this method can sometimes lead to over-alkylation.

The Gabriel synthesis offers a classic and effective method for preparing primary amines. libretexts.org This involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Another powerful technique is the reduction of a nitrile . libretexts.org A nitrile can be introduced by reacting an alkyl halide with a cyanide salt. Subsequent reduction, typically with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the primary amine.

Reaction TypeKey ReagentsConditions
Alkylation of AmmoniaAlkyl halide, AmmoniaHeat, Pressure
Gabriel SynthesisAlkyl halide, Potassium phthalimide, then HydrazineTwo steps
Nitrile ReductionAlkyl halide, Cyanide salt, then LiAlH₄ or H₂/catalystTwo steps
Reductive AminationAldehyde/Ketone, Ammonia/Amine, Reducing agent (e.g., NaBH₃CN)One-pot reaction

Derivatization Strategies for Structural Modification

The ability to modify the structure of this compound is essential for fine-tuning its properties for specific applications. Derivatization strategies focus on introducing linkers, functional groups, and synthesizing analogues for structure-activity relationship (SAR) studies.

Introduction of Linkers and Functional Groups for Conjugation

For applications such as the development of immunoassays, it is necessary to attach the core molecule to a larger carrier, such as a protein. acs.org This is achieved by introducing a linker with a reactive functional group. For example, the amino group of this compound can be reacted with a bifunctional linker containing a carboxylic acid or an activated ester. acs.org This allows for subsequent amide bond formation with the amino groups of lysine (B10760008) residues on a protein. acs.org

Alternatively, the parent molecule can be derivatized to introduce other functional groups suitable for conjugation. For instance, carboxyalkyl-spacer groups can be attached to the nitrogen atom of the ethanamine moiety. acs.org

Synthesis of Analogues for Structure-Activity Probing

The synthesis of analogues of this compound is crucial for understanding how structural changes affect its biological or chemical activity. This involves modifying various parts of the molecule, including the terminal amine, the phenoxyphenoxy core, and the ethyl linker.

N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine: The synthesis of this tertiary amine can be achieved by reacting this compound with a methylating agent, such as methyl iodide, or through reductive amination of 2-(4-phenoxyphenoxy)acetaldehyde with dimethylamine. google.comnih.gov Another approach involves the reaction of 2-(dimethylamino)ethyl chloride with 4-phenoxyphenol in the presence of a base. prepchem.com

2-[2-(4-phenoxyphenoxy)ethoxy]pyridine: This analogue, where the terminal amine is replaced by a pyridyloxy group, can be synthesized by reacting 2-(4-phenoxyphenoxy)ethyl bromide with 2-hydroxypyridine (B17775) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). prepchem.com An alternative route involves the reaction of 1-methyl-2-(4-phenoxyphenoxy)ethanol with a halogenated nitrogen-containing heterocyclic compound like 2-chloropyridine (B119429) in the presence of a base. google.comchembk.com

Precursors and Intermediate Synthesis

The efficient synthesis of this compound relies on the availability and preparation of key precursors and intermediates.

4-Phenoxyphenol: As a central precursor, its synthesis is well-established. Methods include the reaction of phenol (B47542) with potassium hydroxide (B78521) and toluene (B28343) for dehydration to form a salt, followed by further reaction. google.com Another route involves the diazotization of 4-phenoxyaniline (B93406) and subsequent hydrolysis. google.com The Ullmann condensation is another classical method for forming the diphenyl ether linkage.

2-(4-Phenoxyphenoxy)ethanol: This alcohol is a common intermediate. It can be prepared by reacting 4-phenoxyphenol with ethylene oxide or a 2-haloethanol under basic conditions. researchgate.net

Synthesis of Phenoxy-Substituted Phenols and Related Ethers

The foundational precursor for this compound is 4-phenoxyphenol. The synthesis of this and related phenoxy-substituted phenols can be achieved through several established methods.

One prominent industrial method involves the diazotization of corresponding anilines followed by hydrolysis. For instance, 4-aminodiphenyl ether can be converted to 4-hydroxydiphenyl ether (4-phenoxyphenol). The process begins with the diazotization of the aniline in an aqueous hydrochloric acid medium to form a diazonium salt. This intermediate is then decomposed by boiling in aqueous sulfuric acid, often in the presence of a water-immiscible solvent like xylene, to facilitate the reaction and separation. google.com This method can be adapted for various substituted anilines to produce a range of phenoxyphenols with high purity and yields often exceeding 90%. google.com

Another versatile approach is the palladium-catalyzed hydroxylation of aryl halides using boric acid. doi.org This method provides a route to phenols from aryl bromides or chlorides under relatively mild conditions. For example, 4-phenoxy-bromobenzene could be hydroxylated to yield 4-phenoxyphenol.

The Williamson ether synthesis is a classic and widely applicable method for forming the diaryl ether bond itself. This reaction involves the deprotonation of a phenol by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an aryl halide. smolecule.com However, for the synthesis of bis-aryl ethers like diphenyl ether, where the aryl halide is unreactive towards nucleophilic substitution, an Ullmann condensation is typically employed. This reaction involves coupling an aryl halide with a phenol in the presence of a copper-based catalyst at high temperatures.

More contemporary methods for diaryl ether synthesis that can produce the phenoxyphenol skeleton are discussed in the advanced sections below. These often involve transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution on activated substrates.

Generation of Halogenated Phenoxyethyl Intermediates

To construct the final ethanamine, a two-carbon side chain must be introduced onto the phenolic oxygen of 4-phenoxyphenol, followed by conversion to the amine. A key strategy involves creating a reactive halogenated intermediate, such as 2-(4-phenoxyphenoxy)ethyl bromide.

A common route to this intermediate begins with the hydroxyethylation of 4-phenoxyphenol. This can be achieved by reacting 4-phenoxyphenol with ethylene oxide in the presence of a base like potassium hydroxide, yielding 1-(4-phenoxyphenoxy)-2-propanol. environmentclearance.nic.in A similar reaction with ethylene oxide would yield 2-(4-phenoxyphenoxy)ethanol. This alcohol can then be converted to the corresponding halide.

Alternatively, direct alkylation using a dihaloalkane is a viable pathway. The reaction of 4-phenoxyphenol with an excess of 1,2-dibromoethane (B42909) under basic conditions, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, can yield the desired 2-(4-phenoxyphenoxy)ethyl bromide. google.com A similar procedure is used to synthesize 1-bromo-4-(2-bromoethoxy)benzene (B100019) from 4-bromophenol (B116583) and dibromoethane. The use of a large excess of the dihaloalkane minimizes the formation of the bis-ether byproduct.

The resulting 2-(4-phenoxyphenoxy)ethyl bromide is a crucial intermediate, primed for conversion to the amine. prepchem.comgoogle.com The Gabriel synthesis is a highly effective method for this transformation, specifically for producing primary amines from primary alkyl halides. wikipedia.org This method involves reacting the alkyl halide (2-(4-phenoxyphenoxy)ethyl bromide) with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, attacking the alkyl halide in a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide. quora.com This intermediate prevents over-alkylation, a common issue when using ammonia directly. wikipedia.org The final primary amine is then liberated from the N-alkylphthalimide by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. wikipedia.org

Table 1: Key Reactions in the Synthesis of this compound Precursors

Starting Material(s) Reagent(s) Product Reaction Type

Advanced Synthetic Approaches in Related Compound Classes

The synthesis of the diaryl ether core of this compound can also be accomplished using more advanced methods that have been developed for the synthesis of related compound classes. These techniques offer alternative routes that can be advantageous under specific circumstances.

Nucleophilic Aromatic Substitution (SNAr) in Diaryl Ether Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a powerful, transition-metal-free method for forming diaryl ether linkages. uni-frankfurt.de Unlike standard nucleophilic substitutions on aryl halides, the SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl groups, positioned ortho or para to the leaving group (typically a halogen). environmentclearance.nic.in

The reaction proceeds via a two-step addition-elimination mechanism. google.com

Addition : The nucleophile (in this case, a phenoxide) attacks the electrophilic carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. google.comrsc.org The aromaticity of the ring is temporarily lost in this rate-determining step. The activating EWG is crucial for stabilizing the negative charge of this intermediate through resonance. environmentclearance.nic.in

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

For the synthesis of a 4-phenoxyphenol-type structure, one could envision reacting a para-nitrophenoxide with an activated aryl halide or, conversely, reacting 4-phenoxyphenol with an aryl halide activated by an EWG. For example, the reaction of 4-fluoronitrobenzene with a phenoxide is a common SNAr reaction. The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions, because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack. environmentclearance.nic.in

Friedel-Crafts Reactions for Aryl Ether Systems

Friedel-Crafts reactions are a cornerstone of organic chemistry for attaching substituents to aromatic rings and can be applied to aryl ether systems. google.com

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). When applied to an aryl ether like diphenyl ether, the ether oxygen acts as an activating, ortho-, para-directing group. The acylation will preferentially occur at the para position due to less steric hindrance. This reaction forms an aryl ketone. A significant advantage of acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polysubstitution. The ketone can subsequently be reduced to an alkyl group if desired.

Friedel-Crafts Alkylation attaches an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. While useful, this reaction has several limitations when applied to activated systems like aryl ethers. The alkyl group being added is also an activating group, which often leads to polyalkylation. Furthermore, the carbocation intermediate formed during the reaction is prone to rearrangement, which can lead to a mixture of products. google.com For these reasons, Friedel-Crafts acylation followed by reduction is often a more reliable method for introducing a primary alkyl group onto an aromatic ether.

Biological Activities and Pharmacological Modulation Studies

Investigation of Biological Pathway Modulation by 2-(4-Phenoxyphenoxy)ethanamine

Research into this compound has shed light on its capacity to modulate biological pathways, particularly those involved in cellular protection and signaling.

While direct studies on the neuroprotective properties of this compound are not extensively detailed in the provided results, the broader class of phenylethanoid glycosides has demonstrated significant neuroprotective effects in in vitro models of Alzheimer's disease. nih.govnih.gov These studies often utilize cell lines like PC12 and SH-SY5Y to model neurodegenerative conditions. nih.govnih.govfrontiersin.org For instance, phenylethanoid glycosides have been shown to protect PC12 cells from injury induced by hydrogen peroxide and β-amyloid peptide, key factors in Alzheimer's pathology. nih.govnih.gov The protective mechanism is often attributed to the antioxidant properties of these compounds, which can mitigate oxidative stress, a major contributor to neuronal damage. nih.govmdpi.com Flavonoids, another class of compounds with structural similarities, have also been investigated for their neuroprotective potential by targeting mitochondrial cascades to prevent inflammation-induced cell death. jppres.com

The modulation of cellular signaling pathways is a critical aspect of the pharmacological profile of many bioactive compounds. Kinases, which are key regulators of numerous cell processes like proliferation and differentiation, are often targeted. google.com The deregulation of kinase activity is implicated in a variety of diseases, making kinase inhibitors a significant area of drug discovery. googleapis.com Compounds can modulate signal transduction pathways related to cellular activities, and some are designed to inhibit, regulate, or modulate specific kinases. googleapis.comgoogle.com

In the context of neurotransmission, various molecules can modulate the activity of glutamate (B1630785) receptors, which are crucial for synaptic plasticity. nih.gov For example, enhanced excitatory input can influence neuronal excitability by regulating voltage-dependent ion channels. nih.gov Some preliminary studies on related phenoxyethylamine structures suggest a potential to modulate neurotransmission, which could have implications for conditions like anxiety and depression.

Neuroprotective Properties in In Vitro Models

Ligand-Target Interactions

Understanding how this compound interacts with specific biological targets is fundamental to elucidating its mechanism of action.

The binding affinity and selectivity of a compound for its molecular targets are crucial determinants of its pharmacological effects. For various classes of compounds, receptor binding affinities are determined at a range of receptors, including serotonergic, adrenergic, and dopaminergic receptors, as well as monoamine transporters. frontiersin.org High-affinity binding is often defined as a Ki value of less than 50 nM. frontiersin.org The selectivity of a compound refers to its ability to bind preferentially to one or a few targets over others. chemrxiv.org For example, a related compound, N,N-Dimethyl-2-(4-phenoxyphenoxy)ethanamine, has been documented in chemical databases, indicating its relevance in pharmacological studies. nih.gov

A significant area of research for this compound and its derivatives is their inhibitory activity against enzymes. Notably, this compound has been identified as an inhibitor of Leukotriene A4 hydrolase (LTA4H). aatbio.com LTA4H is a bifunctional zinc metalloenzyme involved in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. google.com The inhibition of LTA4H is therefore a therapeutic strategy for inflammatory diseases. google.com

X-ray crystallography studies have provided detailed insights into the interaction between LTA4H and inhibitors. The structure of human LTA4H in complex with dimethyl(2-(4-phenoxyphenoxy)ethyl)amine has been resolved, revealing the binding mode of the inhibitor. rcsb.orgwwpdb.org

The inhibitory potency of this compound against Leukotriene A4 hydrolase has been quantified, as shown in the table below.

CompoundTarget EnzymeInhibitory Activity (IC50)
This compoundLeukotriene A4 hydrolase35.0 µM aatbio.com

Receptor Binding Affinities and Selectivity Profiling

Pharmacological Modulation of Specific Biological Processes

The interactions of this compound at the molecular level translate into the modulation of broader biological processes. The inhibition of LTA4H, for example, directly impacts the inflammatory cascade by reducing the production of LTB4. google.com LTB4 is a powerful chemoattractant for granulocytes and is involved in various inflammatory responses. google.com Therefore, by inhibiting LTA4H, this compound can modulate inflammatory processes.

Inhibition of Quorum Sensing Pathways (e.g., PqsR Antagonism for Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, in response to population density. nih.govrcsb.org In the opportunistic human pathogen Pseudomonas aeruginosa, the pqs system (also known as the Pseudomonas quinolone signal system) is a crucial QS circuit that regulates the production of multiple virulence factors. nih.govplos.org The key transcriptional regulator of this system is PqsR (also known as MvfR), which is activated by its native alkyl-quinolone (AQ) ligands, including 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ). nih.govnottingham.ac.uk The activation of PqsR leads to the upregulation of genes responsible for AQ biosynthesis and virulence, making it a significant target for anti-virulence therapies aimed at mitigating P. aeruginosa infections without exerting direct bactericidal pressure, which could lead to drug resistance. nih.govnih.gov

A thorough review of the scientific literature reveals no specific studies demonstrating the inhibition of quorum sensing pathways or direct antagonism of the PqsR receptor by this compound. Research into PqsR antagonists has primarily focused on compounds that mimic the structure of the native AQ ligands. These inhibitors are typically characterized by heterocyclic ring systems, such as quinazolinones (QZNs) and benzimidazoles, which are designed to compete with the native ligands for binding to a large, hydrophobic pocket within the PqsR protein. nottingham.ac.ukacs.orgidrblab.net The crystal structure of PqsR has shown that its ligand-binding pocket stabilizes native agonists almost entirely through hydrophobic interactions. nottingham.ac.uk Successful antagonists often feature a core scaffold that can occupy this pocket, with modifications that prevent the conformational changes required for receptor activation. nottingham.ac.ukidrblab.net

Relevance of Diaryl Ether Scaffold in Bioactive Compound Discovery

The diaryl ether scaffold is a prominent and privileged structural motif in the fields of medicinal chemistry and agrochemical research. nih.gov This is attributed to its unique combination of physicochemical properties, including good metabolic stability, lipophilicity, and the ability to adopt a flexible, three-dimensional conformation. researchgate.net This flexibility allows diaryl ether-containing molecules to interact effectively with a wide range of biological targets. The diaryl ether linkage, which consists of two aromatic rings connected by an oxygen atom, is found in numerous natural products and synthetic compounds with diverse and potent biological activities. nih.gov

The versatility of the diaryl ether scaffold is demonstrated by its presence in compounds developed for various therapeutic and agricultural applications. Research has shown that derivatives of this scaffold exhibit a broad spectrum of biological activities, including:

Anticancer

Anti-inflammatory

Antiviral

Antibacterial

Antimalarial

Herbicidal

Fungicidal

Insecticidal

The 2-(4-phenoxyphenoxy)ethyl structural unit itself has been incorporated into biologically active molecules. For instance, Fenoxycarb, an insecticide that functions as a juvenile hormone mimic, is the O-ethyl carbamate (B1207046) of 2-(4-phenoxyphenoxy)ethylamine. chemicalbook.com This indicates that the 2-(4-phenoxyphenoxy)ethyl moiety can be recognized by biological systems. Furthermore, derivatives such as 2-(4-phenoxyphenoxy)ethyl isothiocyanate have been investigated for their antiparasitic properties against Trypanosoma cruzi. In other studies, dimethyl(2-(4-phenoxyphenoxy)ethyl)amine has been identified as an inhibitor of leukotriene A4 hydrolase, a zinc metalloprotease involved in inflammatory pathways. plos.org

The following table summarizes the biological activities of compounds containing the diaryl ether scaffold, highlighting its importance in the discovery of new bioactive agents.

Biological ActivityCompound Class / ExampleTarget/Mechanism of Action
Anticancer Chalcone analogs with diaryl ether moietyInhibition of tubulin polymerization
Insecticidal FenoxycarbJuvenile hormone mimicry
Antiparasitic 2-(4-Phenoxyphenoxy)ethyl isothiocyanateInhibition of T. cruzi proliferation
Anti-inflammatory Dimethyl(2-(4-phenoxyphenoxy)ethyl)amineInhibition of leukotriene A4 hydrolase
Antibacterial Various synthetic derivativesVaries with specific target

This wide range of activities underscores the significance of the diaryl ether scaffold as a "privileged" structure in drug discovery, providing a robust framework for the development of new therapeutic and agrochemical agents. nih.gov Its favorable properties make it a valuable component in the design of molecules intended to interact with diverse biological targets. researchgate.net

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for 2-(4-Phenoxyphenoxy)ethanamine Analogues

SAR studies investigate how modifications to a molecule's structure influence its biological activity, providing insights into the interactions with its target. longdom.org

The biological activity of this compound analogues can be significantly altered by modifying substituents on the phenoxy or phenyl rings. These modifications can influence the molecule's electronic properties, hydrophobicity, and steric profile, which in turn affect its interaction with biological targets. nih.govashp.org

For instance, in a series of trisubstituted phenyl urea (B33335) derivatives, which incorporate a 4-phenoxyphenyl group, the introduction of different substituents on the aryloxy ring demonstrated no clear trend in SAR. sci-hub.se Both an electron-poor 4-fluorophenoxy group and an electron-rich 3,4-dimethylphenoxy group resulted in analogues that were over 60-fold more potent than the parent compound. sci-hub.se This suggests that factors other than simple electronic effects may be at play in determining the activity of these compounds. sci-hub.se

The nature of the substituent on the terminal amine also plays a critical role. For example, replacing the phenoxy group in 1-methyl-2-phenoxyethylamine (B147317) with a methoxy (B1213986) group reduces molecular weight and lipophilicity, making the resulting compound more volatile. Conversely, adding a benzyloxy group to the para position of the phenoxy ring increases steric bulk and may enhance binding affinity to certain receptors.

In another example, a series of 2-phenylamino-4-phenoxyquinoline derivatives were designed and synthesized. The study found that a pyridinylamino substituent at the 2-position of the quinoline (B57606) was important for inhibitory activity against HIV-1 reverse transcriptase. nih.gov Specifically, compounds with a 4-formylphenoxy or 4-cyanophenoxy group showed high potency. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of this compound analogues and related structures.

Parent Compound/Scaffold Substituent Modification Effect on Biological Activity Reference
1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)ureaR8 = 4-fluorophenoxy>60-fold more potent sci-hub.se
1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)ureaR8 = 3,4-dimethylphenoxy>60-fold more potent sci-hub.se
1-Methyl-2-phenoxyethylamineReplacement of phenoxy with methoxyReduced molecular weight and lipophilicity
1-Methyl-2-phenoxyethylamineAddition of benzyloxy to para-position of phenoxy ringIncreased steric bulk, potentially enhanced receptor binding
2-Phenylamino-4-phenoxyquinolinePyridinylamino at 2-positionImportant for HIV-1 RT inhibitory activity nih.gov
2-Phenylamino-4-phenoxyquinoline4-formylphenoxy or 4-cyanophenoxy groupHigh potency as HIV-1 RT inhibitors nih.gov

The specific placement of functional groups on the this compound scaffold is critical for its interaction with biological targets. libretexts.orgwikipedia.org Positional isomerism can lead to significant differences in the molecule's three-dimensional shape and electronic properties, thereby affecting its binding affinity and efficacy. rsc.org

In a study of 1D zinc-based naphthalene (B1677914) diimide coordination polymers, the use of positional isomers (3-pyridyl vs. 4-pyridyl) resulted in different chain structures (linear vs. zigzag). rsc.org This, in turn, led to distinct supramolecular assemblies and different photochromic properties due to variations in lone pair-π interactions. rsc.org This highlights how subtle changes in the position of a functional group can have a profound impact on molecular architecture and function. rsc.org

The relative positioning of functional groups can also influence metabolic stability. For instance, in the drug terbutaline, moving a hydroxyl group one carbon away from another hydroxyl group on the aromatic ring was found to decrease its metabolism. ashp.org

The table below illustrates the positional effects of functional groups on target interaction in related chemical structures.

Compound/System Positional Change Effect on Interaction/Property Reference
Zinc-based naphthalene diimide coordination polymers3-pyridyl vs. 4-pyridyl isomerAltered chain structure (linear vs. zigzag) and photochromic properties rsc.org
TerbutalineIncreased distance between two hydroxyl groupsDecreased metabolism of the molecule ashp.org

Impact of Substituent Modifications on Biological Activity

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. mdpi.comkyushu-u.ac.jp These approaches can predict various molecular characteristics and guide the design of new compounds with desired activities. mdpi.comkyushu-u.ac.jp

Physicochemical properties such as the acid dissociation constant (pKa) are crucial for understanding a molecule's behavior in a biological system, as they influence factors like solubility and receptor binding. nih.gov Computational methods offer a rapid and cost-effective way to predict these parameters. nih.gov

Various computational protocols have been developed to predict pKa values. mdpi.comescholarship.org These methods often employ density functional theory (DFT) calculations combined with continuum solvation models. mdpi.comkyushu-u.ac.jp For example, a protocol using the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model, including two explicit water molecules, has been shown to accurately predict the pKa of substituted phenols. mdpi.com

The following table shows a comparison of experimental and computationally predicted pKa values for a set of tetra-aza macrocycles, demonstrating the utility of these predictive methods.

Molecule Experimental pKa Predicted pKa (QM) Predicted pKa (QM + LEC) Reference
111.3710.739.63 escholarship.org
18.223.836.15 escholarship.org
211.5614.1011.34 escholarship.org
29.059.909.22 escholarship.org
310.5012.2510.40 escholarship.org
37.271.735.09 escholarship.org

*QM refers to quantum mechanics calculations, and QM + LEC includes a linear empirical correction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to simulate the interaction between a small molecule ligand and a protein receptor. nih.govnih.gov Virtual screening uses these docking methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com

This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active ligands. nih.gov For example, in a study to identify new anti-adipogenic compounds, both structure-based and ligand-based virtual screening methods were employed, followed by molecular docking to refine the selection of potential candidates. nih.gov

In another study, molecular docking was used to understand the binding of 2-phenylamino-4-phenoxyquinoline derivatives to HIV-1 reverse transcriptase. nih.gov The results showed that the most potent compounds interacted with key amino acid residues through hydrogen bonding and π-π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgwikipedia.org These models use statistical methods to correlate molecular descriptors (physicochemical properties or theoretical parameters) with observed activity. excli.dewikipedia.orgnih.gov

QSAR helps in understanding which structural features are important for a compound's activity and can be used to predict the activity of new, untested compounds. longdom.orgwikipedia.org A typical QSAR model takes the form of an equation:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The development of a robust QSAR model involves several steps, including data set preparation, descriptor calculation, statistical model generation, and rigorous validation. wikipedia.orgresearchgate.net For instance, a QSAR study on a series of 2-phenoxy-N-substituted acetamide (B32628) analogues as HIF-1 inhibitors used multiple linear regression (MLR) to develop a model with good predictive ability. nih.gov The model identified descriptors related to electronic and topological features as being important for activity. nih.gov

The following table lists some common molecular descriptors used in QSAR studies.

Descriptor Type Examples Relevance Reference
Electronic Hammett constants, Dipole momentDescribes the electronic properties of the molecule, influencing interactions with the target. excli.de
Hydrophobic Partition coefficient (logP)Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. excli.denih.gov
Steric Molar refractivity (MR), Taft steric parametersDescribes the size and shape of the molecule, which can affect its fit into the binding site. excli.denih.gov
Topological Connectivity indices, Shape indicesEncodes information about the branching and shape of the molecule. excli.de

Analytical Methodologies for the Characterization and Quantification of 2 4 Phenoxyphenoxy Ethanamine and Its Derivatives

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation, identification, and quantification of 2-(4-phenoxyphenoxy)ethanamine and its derivatives. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are particularly prominent in this field.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is a meticulous process that involves the strategic selection and optimization of several key parameters to achieve the desired separation and quantification. chromatographyonline.com This process often begins with "scouting" runs to get initial chromatograms, typically using a common C18 column with an acidified aqueous mobile phase and an organic solvent. chromatographyonline.com

Key factors that are systematically investigated and optimized during HPLC method development include: nih.gov

Column Selection: The choice of the stationary phase is critical. For many non-polar to moderately polar compounds, reversed-phase columns like C18 and C8 are frequently employed. nih.govjrespharm.com Phenyl-Hexyl columns can also offer unique selectivity, especially when using methanol (B129727) as the organic modifier, due to pi-pi interactions between the analyte and the stationary phase. phenomenex.com

Mobile Phase Composition: The mobile phase, a mixture of an aqueous component (often a buffer) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to control the retention and separation of the analytes. jrespharm.comrasayanjournal.co.in The ratio of these components can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve optimal separation of compounds with different polarities. imeko.orgresearchgate.net

pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. phenomenex.com By controlling the pH, the ionization state of the analyte can be manipulated, thereby affecting its interaction with the stationary phase and influencing its retention time.

Flow Rate: The speed at which the mobile phase passes through the column affects the analysis time and the efficiency of the separation. mdpi.com

Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation process, thereby affecting retention times and peak shapes. mdpi.com

Detection Wavelength: When using a UV detector, the wavelength is selected to maximize the absorbance of the target analyte, thus ensuring high sensitivity. mdpi.com

A well-optimized HPLC method will exhibit good linearity over a defined concentration range, high accuracy (closeness to the true value), and precision (reproducibility of results). jrespharm.com For instance, a validated method for preservatives demonstrated linearity, accuracy, and precision with a relative standard deviation (RSD) of less than 1%. nih.gov

Table 1: Key Parameters in HPLC Method Development

Parameter Description Common Choices/Considerations
Stationary Phase (Column) The solid material inside the column that interacts with the analytes. C18, C8, Phenyl-Hexyl. nih.govjrespharm.comphenomenex.com
Mobile Phase The solvent that carries the sample through the column. Mixtures of water/buffer and acetonitrile/methanol. jrespharm.comrasayanjournal.co.in
Elution Mode The manner in which the mobile phase composition is applied. Isocratic (constant composition) or Gradient (varied composition). imeko.orgresearchgate.net
pH The acidity or basicity of the mobile phase's aqueous component. Influences the ionization and retention of acidic or basic analytes. phenomenex.com
Flow Rate The velocity of the mobile phase through the column. Typically in the range of 0.5 - 2.0 mL/min for standard HPLC. mdpi.com
Temperature The operating temperature of the column. Affects viscosity, retention, and selectivity. mdpi.com

| Detection | The method used to visualize the separated analytes. | UV-Vis spectroscopy is common, with wavelength selection being crucial. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of minute quantities of this compound and its derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. waters.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. leeder-analytical.com

The process involves:

Chromatographic Separation: The sample is first injected into an HPLC system to separate the target analyte from other components in the matrix. mdpi.com

Ionization: The separated analyte is then introduced into the mass spectrometer, where it is ionized, typically using techniques like electrospray ionization (ESI). waters.com

Mass Analysis: The ionized molecules are then subjected to two stages of mass analysis (MS/MS). In the first stage, a specific parent ion (precursor ion) corresponding to the analyte is selected. This ion is then fragmented, and the resulting product ions are detected in the second stage. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity and significantly reduces background noise. nih.gov

LC-MS/MS methods are capable of achieving extremely low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ppt) or nanogram-per-liter (ng/L) range. waters.comhpst.cz For example, a method for analyzing 71 pesticides in pulses achieved LODs in the range of 0.001-0.015 µg/g. nih.gov The development and validation of an LC-MS/MS method involves optimizing parameters such as the choice of precursor and product ions, collision energy, and chromatographic conditions to ensure maximum sensitivity and accuracy. nih.gov The use of isotopically labeled internal standards is a common practice to ensure the reliability of the results. nih.gov

Table 2: Typical Performance of a Validated LC-MS/MS Method

Parameter Typical Value/Range
Linearity (r²) ≥ 0.99 nih.gov
Limit of Detection (LOD) Low ng/g to pg/mL range nih.gov
Limit of Quantification (LOQ) Typically in the low ng/g or µg/L range nih.gov
Accuracy (Recovery) Often within 70-120% nih.gov

| Precision (RSD) | Generally < 20% nih.gov |

Application of Reversed-Phase and Hydrophilic Interaction Liquid Chromatography

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used mode of HPLC for the analysis of a broad range of compounds, including those that are non-polar or ionizable. chemass.si In RPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is relatively polar. chemass.si Common stationary phases include C18, C8, and phenyl-based materials. ymcamerica.com The retention of analytes in RPLC is primarily based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer. phenomenex.com The versatility of RPLC allows for the analysis of this compound and its derivatives by manipulating the mobile phase composition and pH to achieve optimal separation. chemass.sigoogleapis.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to RPLC, particularly for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems. nih.gov HILIC utilizes a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. chromatographyonline.comelementlabsolutions.com The retention mechanism in HILIC is complex and involves partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase, as well as dipole-dipole interactions and hydrogen bonding. nih.govelementlabsolutions.com Gradient elution in HILIC starts with a high organic content and moves towards a higher aqueous content to elute the more polar analytes. nih.gov HILIC can offer orthogonal selectivity compared to RPLC and can also provide enhanced sensitivity when coupled with mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation in the ESI source. chromatographyonline.com

Immunoassay Development for Analogues and Related Compounds

Immunoassays are highly sensitive and specific analytical methods that utilize the binding affinity between an antibody and its target antigen. thermofisher.com These assays are particularly useful for the rapid screening of a large number of samples for the presence of specific compounds or classes of compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. diva-portal.org The development of an ELISA for analogues of this compound involves several key steps:

Hapten Synthesis and Conjugation: Small molecules like this compound and its analogues are not immunogenic on their own. Therefore, they must first be chemically modified to create a "hapten" that can be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). acs.org This protein-hapten conjugate is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies. researchgate.net

Antibody Production: The immunized animals produce antibodies that can specifically recognize and bind to the hapten. These antibodies are then harvested from the animal's serum.

Assay Format Selection: Several ELISA formats exist, including direct, indirect, and sandwich ELISAs. thermofisher.comabyntek.com For small molecule detection, a competitive ELISA format is often employed. In a competitive ELISA, the sample containing the analyte of interest is mixed with a known amount of an enzyme-labeled analyte. These then compete for binding to a limited number of antibody binding sites that are immobilized on a microtiter plate. The amount of enzyme-labeled analyte that binds is inversely proportional to the concentration of the analyte in the sample.

Optimization: The various components of the ELISA, such as the concentrations of the coating antigen and the antibody, incubation times, and the choice of substrate, are systematically optimized to achieve the desired sensitivity and dynamic range. thermofisher.com

A successfully developed ELISA can provide a rapid and cost-effective method for screening for the presence of target compounds in various matrices. For instance, an ELISA developed for the insect growth regulator fenoxycarb, which shares a structural similarity with this compound, achieved a detection limit of 0.5 parts per billion (ppb). acs.org

Cross-Reactivity Assessments in Immunoassays

A critical aspect of immunoassay development is the assessment of cross-reactivity. nih.gov Cross-reactivity refers to the ability of the antibodies to bind to compounds that are structurally similar to the target analyte. nih.gov This can lead to false-positive results if not properly characterized.

Cross-reactivity is typically evaluated by testing the response of the immunoassay to a panel of structurally related compounds. The concentration of each compound required to cause a 50% inhibition of the assay signal (IC50) is determined and compared to the IC50 of the target analyte. The cross-reactivity is then expressed as a percentage. acs.org

Low cross-reactivity with non-target compounds is a key indicator of a highly specific immunoassay. For example, in the development of an ELISA for fenoxycarb, several structurally related compounds were tested and found to have negligible cross-reactivity (less than 0.1%). acs.org However, some degree of cross-reactivity with closely related analogues is often observed and needs to be carefully considered when interpreting the results of the assay. unlv.edu In some cases, heterophile antibodies in the sample matrix can also cause interference, leading to false results. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Bovine serum albumin (BSA)
Fenoxycarb
Methanol

Receptor Binding Assay Methodologies

Receptor binding assays are crucial in vitro tools for characterizing the interaction of ligands, such as this compound and its derivatives, with their target receptors. These assays measure the affinity (typically as Kd or Ki) and density (Bmax) of binding sites. perceptive.com Methodologies like radioligand binding assays and scintillation proximity assays (SPA) are widely employed. nih.govnih.gov

Development of Radioligand and Scintillation Proximity Assays (SPA)

The development of a robust receptor binding assay is fundamental for screening new chemical entities and elucidating their pharmacological profiles.

Radioligand Binding Assays:

A traditional and widely used method is the radioligand binding assay, which involves the use of a radioactively labeled form of a ligand (radioligand). giffordbioscience.com The basic principle involves incubating a biological sample containing the target receptor (e.g., cell membranes) with a radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration. The radioactivity of the bound fraction is then quantified using a scintillation counter. giffordbioscience.comresearchgate.net

The development of such an assay for this compound derivatives would involve:

Synthesis of a Radiolabeled Analog: A derivative of this compound would be labeled with a suitable radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., serotonin (B10506) transporter, SERT) are isolated. giffordbioscience.comnih.gov

Assay Execution: The prepared membranes are incubated with the radioligand in the presence and absence of competing unlabeled ligands (including this compound itself) to determine total and non-specific binding, respectively. giffordbioscience.com Specific binding is calculated by subtracting non-specific from total binding. researchgate.net

Scintillation Proximity Assays (SPA):

SPA offers a more high-throughput and homogeneous alternative to traditional filtration-based radioligand assays, as it does not require a physical separation step. nih.govrevvity.com The technology relies on microscopic beads containing a scintillant. wikipedia.org These beads are coated with molecules that can capture the receptor of interest. revvity.com

The process unfolds as follows:

When a radiolabeled ligand binds to the receptor captured on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in the emission of light. revvity.comwikipedia.org

Conversely, unbound radioligand in the bulk solution is too far from the bead to cause light emission, as the energy from the radioactive decay is dissipated in the aqueous environment. revvity.comwikipedia.org

The emitted light is then detected, providing a measure of the bound radioligand. wikipedia.org

The development of an SPA for this compound derivatives would necessitate the availability of a high-affinity radioligand and a method to immobilize the target receptor onto the SPA beads. nih.gov This approach is particularly well-suited for high-throughput screening campaigns to identify novel ligands. revvity.com

Optimization of Binding Parameters for Specific Receptor Systems

To ensure the accuracy and reproducibility of receptor binding data, several parameters must be carefully optimized for each specific receptor system.

Key Optimization Parameters:

Receptor Concentration: The amount of receptor-containing tissue or cell membrane protein should be optimized to provide a sufficient signal-to-noise ratio without depleting the radioligand concentration significantly. giffordbioscience.com

Radioligand Concentration: For saturation binding experiments, a range of radioligand concentrations is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). perceptive.comresearchgate.net For competition assays, a single concentration of radioligand, typically at or below its Kd value, is used. giffordbioscience.com

Incubation Time and Temperature: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. giffordbioscience.com This is determined through association and dissociation kinetic experiments. perceptive.com The temperature is typically kept constant, often at room temperature or 37°C, depending on the stability of the receptor and ligand. giffordbioscience.com

Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can influence ligand binding and must be optimized. nih.gov For instance, some receptor systems require divalent cations like Mg²⁺ for optimal function. giffordbioscience.com

Non-Specific Binding Determination: Non-specific binding is typically determined by including a high concentration of an unlabeled ligand that binds to the same receptor. The choice and concentration of this competing ligand are critical for accurate results. giffordbioscience.com

The following table summarizes typical parameters that require optimization in a receptor binding assay.

ParameterObjectiveTypical Range/Considerations
Membrane Protein Ensure adequate signal without ligand depletion.3-20 µg for cells; 50-120 µg for tissue. giffordbioscience.com
Radioligand Concentration Determine affinity (Kd) and density (Bmax).0.2 - 20 nM for saturation assays. giffordbioscience.com
Incubation Time Achieve binding equilibrium.60-90 minutes, determined by kinetic assays. giffordbioscience.com
Incubation Temperature Maintain receptor and ligand stability.30°C or 37°C. giffordbioscience.com
Buffer pH Mimic physiological conditions and optimize binding.Typically pH 7.4. nih.gov
Competing Ligand Define non-specific binding.10 µM or higher of a known saturating ligand. giffordbioscience.com

By systematically optimizing these parameters, researchers can develop a robust and reliable binding assay to characterize the interaction of this compound and its derivatives with their intended biological targets.

Advanced Sample Preparation and Derivatization for Analytical Applications

The accurate quantification of this compound and its analogs in complex matrices, such as biological fluids or environmental samples, often necessitates sophisticated sample preparation techniques to isolate the analytes and enhance their detectability. Derivatization, the chemical modification of an analyte, is a common strategy employed, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.com

Simultaneous Extraction/Derivatization Strategies

In-Situ Derivatization:

One such strategy is in-situ or in-vial derivatization, where the derivatizing reagent is added directly to the extraction solvent. For compounds like this compound, which contains a primary amine group, this would involve selecting a solvent that is compatible with both the extraction of the analyte from its matrix and the derivatization reaction. For example, a study on sterols utilized a simultaneous extraction and derivatization method within an accelerated solvent extraction (ASE) cell. ukm.my A similar principle could be applied to this compound, where a suitable solvent would extract the compound from a solid or liquid sample, and a co-added derivatizing agent would concurrently react with the amine functional group.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME):

HF-LPME is another advanced technique that allows for simultaneous extraction, pre-concentration, and in some cases, derivatization. d-nb.info In a typical setup for a basic compound like this compound, the sample would be made alkaline to ensure the analyte is in its free base form. The analyte would then be extracted from the aqueous sample (donor phase) into a thin layer of an organic solvent immobilized in the pores of a porous hollow fiber, and subsequently into an acidic solution (acceptor phase) inside the lumen of the fiber. Derivatization could potentially occur simultaneously by including the derivatizing reagent in the organic solvent phase. d-nb.info

A study on organotin compounds demonstrated the successful application of HF-LPME for simultaneous derivatization and extraction, achieving good linearity, low detection limits, and high recovery. d-nb.info This highlights the potential of such integrated methods for the analysis of this compound.

Optimization of Derivatization Reagents for Enhanced Detection

The choice of derivatization reagent is critical for successful GC-MS analysis. The primary goal of derivatizing this compound is to increase its volatility and thermal stability by masking the polar primary amine group. gcms.cz This leads to improved chromatographic peak shape and enhanced sensitivity.

Common Derivatization Reactions:

Silylation: This is one of the most common derivatization techniques, involving the replacement of the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. ukm.my The resulting TMS derivative of this compound would be significantly more volatile and amenable to GC analysis.

Acylation: This involves reacting the amine with an acylating agent, such as an anhydride (B1165640) or an acyl halide. jfda-online.com Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are particularly useful as they introduce fluorine atoms into the molecule, which can greatly enhance the response of an electron capture detector (ECD) and produce characteristic mass spectral fragments. jfda-online.com

Optimization of Reaction Conditions:

For any chosen derivatization reagent, the reaction conditions must be optimized to ensure the reaction goes to completion. Key parameters to consider include:

Reagent-to-Analyte Ratio: A sufficient excess of the derivatizing reagent is needed to drive the reaction forward. Studies have shown that a 20-fold excess can be optimal. pjoes.com

Reaction Temperature and Time: The kinetics of the derivatization reaction are temperature-dependent. Optimization involves finding the right balance of temperature and time to achieve complete derivatization without causing degradation of the analyte or derivative. For example, some silylation reactions may require heating at 60-75°C for 30 minutes or more. ukm.my

Solvent/Catalyst: The choice of solvent can influence reaction efficiency. Catalysts, such as pyridine (B92270) or triethylamine, are often used in acylation reactions to neutralize the acidic byproducts. jfda-online.com

The following table provides examples of derivatization reagents and their suitability for the primary amine group in this compound.

Derivatization ClassReagent ExampleAbbreviationTarget Functional GroupKey Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary Amines, HydroxylsForms stable, volatile derivatives; inert byproducts. gcms.cz
Acylation Trifluoroacetic AnhydrideTFAAPrimary & Secondary AminesHighly reactive; forms volatile derivatives suitable for ECD. jfda-online.com
Acylation Pentafluorobenzoyl ChloridePFBCIPrimary & Secondary AminesForms highly sensitive ECD derivatives. jfda-online.com
Alkylation Trimethylphenylammonium hydroxide (B78521)TMPHPhenols, Carboxylic AcidsCan be used for in-port derivatization. pjoes.com

By carefully selecting and optimizing both the extraction/derivatization strategy and the specific derivatizing reagent, highly sensitive and specific analytical methods can be developed for the quantification of this compound and its derivatives in various complex samples.

Applications and Future Research Directions

Role as Chemical Probes for Biological System Interrogation

2-(4-Phenoxyphenoxy)ethanamine and its derivatives are valuable as chemical probes for investigating biological systems. A notable example is its demonstrated activity as an inhibitor of leukotriene A4 hydrolase (LTA4H). Leukotriene A4 hydrolase is a bifunctional zinc enzyme that converts leukotriene A4 into leukotriene B4, a potent inflammatory mediator involved in leukocyte recruitment. wikipedia.orgcaymanchem.com The ability of compounds based on the this compound scaffold to inhibit this enzyme allows researchers to probe the function of the leukotriene pathway and its role in inflammatory diseases. caymanchem.comnih.govosti.gov

Specifically, this compound has been identified as an inhibitor of LTA4H with a reported IC50 value of 228 nM. This inhibitory activity makes it a useful tool for studying the enzymatic function of LTA4H and the downstream effects of reduced leukotriene B4 production. nih.gov Such probes are crucial for validating enzymes as therapeutic targets and for understanding the complex signaling cascades in which they participate.

Contributions to the Development of Research Tools

The structural framework of this compound is instrumental in the creation of specialized research tools, particularly for the development of immunoassays. acs.org Immunoassays are vital for detecting and quantifying specific molecules in complex biological samples. nih.gov

In one application, 2-(4-phenoxyphenoxy)ethylamine was used as a parent molecule to synthesize haptens. acs.org Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. By derivatizing the parent compound and linking it to carrier proteins, researchers have produced protein conjugates. acs.org These conjugates are then used to immunize animals, like rabbits, to generate polyclonal antisera. acs.org The resulting antibodies are highly specific and form the basis of sensitive and selective enzyme-linked immunosorbent assays (ELISAs). acs.orgucanr.edu Such ELISAs are critical research tools for monitoring levels of compounds like the insect growth regulator fenoxycarb, which is a derivative of this compound. acs.orgnih.gov

Potential in the Discovery of Novel Bioactive Compounds

The this compound scaffold has proven to be a fertile starting point for the discovery of new bioactive compounds with diverse applications.

Insecticides: The most well-known derivative is fenoxycarb, an insect growth regulator. chemicalbook.comchemicalbook.com Fenoxycarb functions as a juvenile hormone mimic, disrupting the normal metamorphosis of insects from the larval to the adult stage, thereby controlling pest populations. nih.govebi.ac.uk It is a carbamate (B1207046) ester of 2-(4-phenoxyphenoxy)ethylamine and is used against a wide range of pests, including moths, beetles, and fire ants. nih.govchemicalbook.com

Antiparasitic Agents: Researchers have synthesized a series of thiocyanate (B1210189) derivatives using 2-(4-phenoxyphenoxy)ethylamine hydrochloride as a starting material to develop new drugs against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netms-editions.cl Several of these derivatives proved to be potent inhibitors of the parasite's growth, with some compounds showing IC50 values in the low micromolar range. For instance, the nitrogen-containing derivative designated as compound 90 was particularly promising with an IC50 value of 3.3 μM against the epimastigote form of the parasite. This line of research highlights the potential of the scaffold in developing treatments for neglected tropical diseases. nih.gov

Anti-inflammatory Agents: As mentioned previously, its role as an inhibitor of leukotriene A4 hydrolase positions this scaffold as a promising candidate for the development of new anti-inflammatory drugs. caymanchem.comnih.gov LTA4H is a key target for conditions characterized by excessive inflammation. nih.gov

Future Research Avenues and Methodological Advancements

The established bioactivity of the this compound core structure opens up several avenues for future research and methodological development.

Future Research Avenues:

Structure-Activity Relationship (SAR) Studies: Further synthesis and biological evaluation of derivatives can elucidate the precise structural requirements for optimal activity against targets like LTA4H and T. cruzi. nih.gov This could involve modifying the phenoxy-phenoxy rings or the ethanamine side chain to improve potency and selectivity.

Exploration of New Therapeutic Targets: Given its proven activity against enzymes and parasites, the scaffold could be screened against other therapeutic targets, such as different proteases, kinases, or receptors, potentially uncovering new therapeutic applications. jptcp.com

Fragment-Based Drug Discovery: The core structure can be used as a starting fragment in fragment-based drug discovery (FBDD) campaigns. researchoutreach.org This approach could identify novel binding interactions and lead to the development of entirely new classes of inhibitors.

Methodological Advancements:

Computational Modeling: The use of in silico methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the discovery process. researchgate.net These techniques can predict the binding affinity and potential activity of new derivatives before they are synthesized, saving time and resources.

Combinatorial Chemistry: Applying combinatorial chemistry techniques to the this compound scaffold would allow for the rapid generation of large libraries of diverse derivatives for high-throughput screening against various biological targets.

Advanced Immunoassays: The development of more advanced and multiplexed immunoassays based on haptens derived from this compound could allow for the simultaneous detection of multiple related analytes in environmental or biological samples. nih.govdss.go.th

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(4-Phenoxyphenoxy)ethanamine, and what challenges are associated with its purification?

  • Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of 4-phenoxyphenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification challenges include separating unreacted phenolic starting materials and byproducts; column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is often employed .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural identity of this compound?

  • NMR : The aromatic protons in the phenoxy groups appear as distinct multiplets in the δ 6.8–7.4 ppm range. The ethanamine chain shows a triplet for the CH₂NH₂ group (δ 2.8–3.2 ppm) and a singlet for the NH₂ protons (δ 1.5–2.0 ppm, exchangeable).
  • FTIR : Key peaks include N-H stretching (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O-C (~1250 cm⁻¹). Comparative analysis with structurally similar phenethylamines (e.g., 2C-I, DOB) can validate assignments .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Use PPE: nitrile gloves, chemical-resistant lab coats, and safety goggles (tested under EN 166/NIOSH standards). Avoid inhalation via fume hoods or P95 respirators. Environmental precautions include neutralizing spills with weak acids (e.g., citric acid) to prevent drainage contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Challenges include growing suitable crystals via vapor diffusion. For disordered phenoxy groups, restrained refinement and twinning corrections may be required .

Q. What strategies address discrepancies in biological activity data across in vitro and in vivo studies?

  • Contradictions may arise from differential metabolism or solubility. Validate assays using:

  • Lipophilicity adjustments : Measure logP (e.g., shake-flask method) to correlate with membrane permeability.
  • Metabolite screening : LC-MS/MS to identify active metabolites in plasma.
    Cross-reference with structural analogs (e.g., 25I-NBOMe derivatives) to isolate structure-activity relationships .

Q. How can computational modeling predict the interaction of this compound with serotonin receptors?

  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) with 5-HT₂A receptor homology models. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with residues like Ser159 and Asp155. Validate predictions via radioligand displacement assays .

Methodological Notes

  • Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in MeCN/H₂O) with high-resolution MS (Q-TOF) for purity assessment .
  • Regulatory Compliance : Document synthesis and handling per DEA guidelines if structural similarities to Schedule I hallucinogens (e.g., 2C-x derivatives) exist .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.